molecular formula C9H12FNO B3172788 3-Fluoro-4-propoxyaniline CAS No. 946742-23-0

3-Fluoro-4-propoxyaniline

Cat. No. B3172788
CAS RN: 946742-23-0
M. Wt: 169.2 g/mol
InChI Key: NFCPCAIHYGSXLP-UHFFFAOYSA-N
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Description

3-Fluoro-4-propoxyaniline is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.2 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-propoxyaniline is 1S/C9H12FNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 . This indicates that the molecule consists of a benzene ring with a fluorine atom and a propoxy group attached to it, as well as an amine group.


Physical And Chemical Properties Analysis

3-Fluoro-4-propoxyaniline is a powder that is stored at room temperature .

Scientific Research Applications

Fluorination Effects on Polymers

Backbone fluorination in polymers, such as in poly(3-alkyl-4-fluoro)thiophenes, has been shown to increase the polymer ionization potential without significantly changing the optical band gap. This modification enhances the polymer's tendency to aggregate in solution, attributed to a more co-planar backbone, and significantly improves charge carrier mobilities in field-effect transistors by up to a factor of five compared to non-fluorinated polymers (Fei et al., 2015).

C-F Bond Activation in Organic Synthesis

The activation of C-F bonds is pivotal in synthesizing fluoroorganic compounds, offering a pathway to creating complex molecules with unique properties beneficial for pharmaceuticals and agrochemicals. This process highlights the significance of fluorine chemistry in developing compounds with specific, hard-to-attain properties (Amii & Uneyama, 2009).

Docking and QSAR Studies

For specific fluorinated compounds like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, docking, and quantitative structure–activity relationship (QSAR) studies have elucidated their potential as kinase inhibitors. Such studies are crucial for understanding molecular interactions and designing new drugs (Caballero et al., 2011).

Spectroscopic Analysis

Spectroscopic properties of aniline derivatives, including those with chloro and fluoro substitutions, have been studied to predict their behavior in pharmaceutical applications. Quantum calculations provide insights into the structural and spectroscopic characteristics, beneficial for understanding the interaction with biological systems (Aziz et al., 2018).

Fluorination in Lithium Battery Materials

Direct fluorination technology has been applied to materials for lithium batteries, demonstrating the potential of fluorinated compounds in enhancing the performance and stability of battery electrolytes and additives (Kobayashi et al., 2003).

Safety and Hazards

The safety information for 3-Fluoro-4-propoxyaniline indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCPCAIHYGSXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-propoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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